tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
Overview
Description
tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds such as tert-butyl alcohol and tert-butyl methyl ether have been shown to interact with various biological targets .
Mode of Action
It is known that similar compounds can undergo various chemical reactions . For instance, tert-butyl alcohol, a tertiary alcohol, is resistant to oxidation to carbonyl compounds and can be deprotonated with a strong base to give the alkoxide .
Biochemical Pathways
Related compounds have been shown to influence various biochemical processes .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with methoxy(methyl)carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methylcarbamate: Similar in structure but lacks the methoxy(methyl)carbamoyl group.
tert-Butyl N-methylcarbamate: Similar but does not have the methoxy group.
N-Boc-N-methylethylenediamine: Contains a tert-butyl carbamate group but has a different overall structure.
Uniqueness
tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .
Biological Activity
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate, with the molecular formula CHNO and CAS number 140170-90-7, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure incorporates functional groups that suggest potential biological activities, particularly in enzyme inhibition and therapeutic applications.
The compound is characterized by its molecular weight of 232.28 g/mol. It is soluble in organic solvents and has been utilized as a reagent in various organic synthesis processes. Its structural features lend it to applications in both academic research and industrial settings.
Enzyme Inhibition Studies
Research has indicated that this compound may function as an enzyme inhibitor. Specifically, studies have explored its effects on acetyl-CoA carboxylases (ACC1 and ACC2), which are crucial for fatty acid biosynthesis. Inhibition of these enzymes can modulate metabolic pathways, making this compound a candidate for managing metabolic disorders such as obesity and type 2 diabetes .
Case Studies
- Fatty Acid Metabolism : In a study involving Zucker rats, the compound demonstrated the ability to reduce hepatic malonyl-CoA levels, which is associated with decreased fatty acid synthesis. This suggests that it may play a role in regulating lipid metabolism .
- Therapeutic Applications : The compound has been investigated for its potential as a precursor in drug development, particularly in synthesizing novel therapeutic agents aimed at metabolic disorders. Its structural analogs have shown promise in clinical trials for conditions like chronic kidney disease .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzyme Activity : The compound's ability to inhibit key metabolic enzymes like ACC suggests a mechanism where it alters the enzymatic pathways involved in lipid metabolism.
- Potential Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties, indicating that this compound may also possess such effects, warranting further investigation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-Butyl methylcarbamate | Lacks methoxy group | Limited enzyme inhibition |
N-Boc-N-methylethylenediamine | Different overall structure | Varies in biological activity |
tert-Butyl N-methylcarbamate | Similar but without methoxy group | Limited applications |
This table illustrates how this compound stands out due to its unique combination of functional groups, which enhances its potential biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11(4)7-8(13)12(5)15-6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCGVOYTACHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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